5-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Description
The compound appears to contain a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four nitrogen atoms . It also contains a fluoro-phenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .
Scientific Research Applications
Photocycloaddition and Bicyclic Quaternary Ammonium Salts
The utility of photocycloaddition in synthesizing a variety of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes and their corresponding quaternary salts under visible light is demonstrated, highlighting their potential in biological activity or as chiral spiro ammonium salts (Jirásek et al., 2017).
Bicyclic Bases Synthesis and NMR Analysis
Research into the synthesis of novel bicyclic systems like N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane and its oxidation products provides insights into their structural and NMR characteristics, underscoring the compounds' versatility (Portoghese & Telang, 1971).
Tetrazole Derivatives and Cyclooxygenase-2 Inhibition
The crystal structure and docking studies of tetrazole derivatives reveal their orientation and interaction within the cyclooxygenase-2 enzyme's active site, suggesting their utility as COX-2 inhibitors (Al-Hourani et al., 2015).
Gold-Catalyzed Cycloisomerization
The gold-catalyzed cycloisomerization of allyl cyclopropenylcarbinyl ethers or sulfonamides to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes illustrates a novel method for generating these structures with high yields and diastereoselectivities (Miege et al., 2010).
Fluoromethylidene Synthon and Julia-Kocienski Olefination
The development of 1-tert-Butyl-1H-tetrazol-5-yl fluoromethyl sulfone as an efficient fluoromethylidene synthon for the synthesis of monofluorinated alkenes through Julia-Kocienski olefination showcases the compound's versatility in creating terminal and internal monofluoroalkenes (Zhu et al., 2010).
Properties
IUPAC Name |
5-[4-fluoro-3-(2H-tetrazol-5-yl)phenyl]sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O3S/c13-11-2-1-9(4-10(11)12-14-16-17-15-12)22(19,20)18-5-8-3-7(18)6-21-8/h1-2,4,7-8H,3,5-6H2,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDJEYUXQCENLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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